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Compound of Interest

Compound Name: 2,3-Dimethylbenzenesulfonic acid

CAS No.: 25321-41-9

Cat. No.: B1583144

Get Quote

Executive Summary
2,3-Xylenesulfonic acid (IUPAC: 2,3-Dimethylbenzenesulfonic acid) is a strong organic acid

and a structural isomer of the commercially ubiquitous xylenesulfonic acid mixture.[1] While

often encountered as a component of hydrotropic formulations (alongside the 2,4- and 3,4-

isomers), the isolated 2,3-isomer possesses distinct steric and electronic profiles relevant to

crystal engineering and salt selection in drug development.

This guide analyzes the molecule as a standalone entity, distinguishing it from its isomers

through precise physicochemical data and mechanistic synthesis pathways.[1]
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Parameter Value

IUPAC Name 2,3-Dimethylbenzenesulfonic acid

Common Name
2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic

acid

CAS Number
88-62-0 (Specific isomer); 25321-41-9 (General

xylenesulfonic acid)

Molecular Formula C₈H₁₀O₃S

Molecular Weight 186.23 g/mol

| SMILES | CC1=C(C)C(S(=O)(=O)O)=CC=C1 |[1][2][3]

Physicochemical Profile
The physical properties of 2,3-xylenesulfonic acid are dominated by the sulfonic acid moiety,

which imparts high polarity, hygroscopicity, and strong acidity.[1]

Thermodynamic & Physical Constants
The following data synthesizes experimental values for the acid in its solid and solution states.

Note that the melting point is highly dependent on hydration state; the anhydrous form is

difficult to isolate due to rapid atmospheric moisture absorption.[1]
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Property Value / Range Context & Notes

Melting Point 60 – 65 °C
Likely refers to the hemi- or

monohydrate form [1].

Boiling Point > 140 °C (Decomposes)

Sulfonic acids typically

decompose (desulfonate)

before boiling at atm pressure.

[1]

pKa -0.36 ± 0.5

Strong acid; comparable to p-

toluenesulfonic acid. Fully

dissociated in water.[2]

Density 1.3 ± 0.1 g/cm³
Estimated based on crystalline

packing of homologs.

Solubility (Water) > 600 g/L
Highly soluble; forms stable

hydrotropic solutions.

Hygroscopicity Critical

Deliquescent solid. Must be

stored under inert gas or

desiccant.

LogP 1.39

Indicates moderate lipophilicity

of the aromatic core, balanced

by the hydrophilic head.

Structural Geometry & Sterics
Unlike the 2,4-isomer, where the methyl groups are spaced (meta/para), the 2,3-isomer

features a vicinal trimethyl substitution pattern (counting the sulfonate).[1]

Steric Crowding: The sulfonic acid group at position 1 is flanked by a methyl group at

position 2.[1] This ortho-effect restricts rotation of the sulfonate group, potentially increasing

the lattice energy of its salts (relevant for drug salt selection).

Electronic Effect: The methyl groups at 2 and 3 are electron-donating (+I effect).[1] The

position 2 methyl destabilizes the developing negative charge on the sulfonate less
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effectively than a para-substituent, but the overall electron-rich ring makes the sulfonate

slightly less acidic than benzenesulfonic acid.

Synthesis & Regiochemistry
The synthesis of 2,3-xylenesulfonic acid is a classic study in electrophilic aromatic substitution

(EAS) regioselectivity.[1] It is produced via the sulfonation of o-xylene (1,2-dimethylbenzene).

Reaction Pathway
Sulfonation of o-xylene yields two primary isomers:

3,4-Dimethylbenzenesulfonic acid (Major product, ~55%): Sulfonation at position 4 (least

sterically hindered).[1]

2,3-Dimethylbenzenesulfonic acid (Minor/Secondary product, ~45%): Sulfonation at

position 3 (sterically crowded between methyl and hydrogen).[1]

Note: The relatively high yield of the 2,3-isomer (45%) is notable and requires careful

separation if high purity is needed [2].[1]
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H2SO4 / SO3
(Sulfonation)

3,4-Dimethylbenzenesulfonic Acid
(Position 4 Substitution)

~55% YieldSterically Favored
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~45% Yield

Sterically Hindered

Click to download full resolution via product page

Figure 1: Product distribution during the sulfonation of o-xylene. The 2,3-isomer is formed in

significant quantities despite steric hindrance.

Purification Protocols
For research applications requiring >98% purity 2,3-isomer:
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Fractional Crystallization: The salts (sodium or barium) often exhibit different solubilities.[1]

The 3,4-isomer salt is typically less soluble and crystallizes first.

HPLC Separation: For analytical standards, reverse-phase chromatography (C18 column)

with an acidic mobile phase (Water/Methanol + 0.1% TFA) separates the isomers based on

slight differences in hydrophobicity.[1]

Hydrotropy & Applications
The primary industrial and pharmaceutical utility of 2,3-xylenesulfonic acid lies in its hydrotropic

properties.[1]

Mechanism of Hydrotropy
Unlike surfactants, 2,3-xylenesulfonic acid does not form micelles at low concentrations.[1]

Instead, it aggregates via π-π stacking with hydrophobic drug molecules, disrupting the water

structure and increasing the solubility of the guest molecule.

Minimum Hydrotrope Concentration (MHC): Typically 0.5 – 1.0 M.[1]

Selectivity: The 2,3-isomer's specific geometry may offer different solubilization profiles for

planar drugs compared to the 2,4-isomer mixture.

Solubilization Mechanism
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Figure 2: Hydrotropic mechanism. The acid acts as a coupling agent, bridging the hydrophobic

drug and the aqueous solvent.

Pharmaceutical Salt Formation
In drug development, sulfonic acids are used to form salts with basic drugs (APIs).[1]

Rationale: If a drug is unstable as a hydrochloride (due to volatility of HCl) or mesylate, a

xylenesulfonate salt may provide a non-hygroscopic, crystalline alternative.[1]

2,3-Specific Advantage: The steric bulk of the ortho-methyl group in the 2,3-isomer can

induce different crystal packing habits, potentially solving polymorphism issues found with

simpler counterions.[1]

Analytical Characterization
To validate the identity of 2,3-xylenesulfonic acid against its isomers, Nuclear Magnetic

Resonance (NMR) is the gold standard.[1]

1H-NMR Prediction
Distinguishing 2,3- from 3,4- isomers relies on the splitting patterns of the aromatic protons.[1]

2,3-Isomer (C₈H₁₀O₃S):

Symmetry: The molecule has no internal symmetry plane.

Aromatic Region: 3 aromatic protons.[1] You will observe an ABC system (three adjacent

protons: H4, H5, H6).[1]

H4 (dd): Adjacent to Methyl-3.[1][4][5]

H5 (t/dd): Between H4 and H6.[1][3]

H6 (dd): Adjacent to Sulfonate-1 (Deshielded, downfield shift).

Aliphatic Region: Two distinct methyl singlets (or doublets due to long-range coupling).[1]
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3,4-Isomer:

Aromatic Region: 3 aromatic protons, but the pattern is ABX or AMX (H2 is isolated, H5

and H6 are adjacent).[1]

Key Difference: The 3,4-isomer will show a distinct singlet (H2) in the aromatic region,

whereas the 2,3-isomer has three coupled protons.

Handling & Safety
Signal Word: DANGER

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

Storage: Hygroscopic. Store in a desiccator or tightly sealed container.

Incompatibility: Reacts violently with strong bases and oxidizing agents.[1] Corrosive to

metals (forms hydrogen gas).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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